N-[(4-methylphenyl)methyl]-7H-purin-6-amine N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 75737-43-8
VCID: VC21365186
InChI: InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
SMILES: CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol

N-[(4-methylphenyl)methyl]-7H-purin-6-amine

CAS No.: 75737-43-8

Cat. No.: VC21365186

Molecular Formula: C13H13N5

Molecular Weight: 239.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-7H-purin-6-amine - 75737-43-8

Specification

CAS No. 75737-43-8
Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Standard InChI InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
Standard InChI Key KOGDZGJILJKQJY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
Canonical SMILES CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3

Introduction

N-[(4-methylphenyl)methyl]-7H-purin-6-amine is a chemical compound featuring a purine core functionalized with a 4-methylphenylmethyl group. It belongs to the class of purine derivatives, which are widely studied for their biological and pharmacological activities due to their structural similarity to nucleobases in DNA and RNA. This compound is of interest in medicinal chemistry, particularly as a potential modulator of biological targets such as protein kinases or nucleotide-binding enzymes.

Molecular Features

  • Chemical Formula: C13H13N5

  • Molecular Weight: Approximately 239.28 g/mol

  • Core Structure: The purine skeleton consists of fused pyrimidine and imidazole rings.

  • Functional Groups:

    • A benzyl group substituted with a methyl group at the para position.

    • An amine group at the C6 position of the purine ring.

Structural Characteristics

The compound's purine core provides planar geometry, while the 4-methylphenylmethyl substituent introduces steric bulk and hydrophobicity. These features can influence its binding affinity to biological targets and its physicochemical properties, such as solubility and lipophilicity.

Synthesis

The synthesis of N-[(4-methylphenyl)methyl]-7H-purin-6-amine typically involves nucleophilic substitution reactions on purine derivatives. Below is a generalized synthetic pathway:

  • Starting Material: A halogenated purine derivative (e.g., 6-chloropurine).

  • Reaction Conditions:

    • Reacted with 4-methylbenzylamine under basic conditions.

    • Solvents like dimethylformamide (DMF) or ethanol are commonly used.

    • Catalysts such as potassium carbonate may be added to enhance nucleophilicity.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

Potential Applications

Purine derivatives, including N-[(4-methylphenyl)methyl]-7H-purin-6-amine, are investigated for their role as:

  • Protein Kinase Inhibitors:

    • Purines mimic ATP, allowing them to competitively bind to kinase active sites.

    • Such compounds have shown promise in cancer therapy by disrupting signaling pathways essential for tumor growth .

  • Antiviral Agents:

    • Purine analogs can interfere with viral replication by targeting nucleotide-processing enzymes.

  • Anti-inflammatory Agents:

    • Some purines modulate immune responses by interacting with adenosine receptors.

Experimental Data

While specific data for this compound is limited, related purines exhibit IC50 values in the micromolar range for various kinase targets, indicating moderate to high potency . Further studies are needed to elucidate its exact mechanism of action.

Future Research Directions

  • Pharmacokinetics:

    • Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology:

    • Assess cytotoxicity against normal versus cancerous cell lines.

  • Synthetic Optimization:

    • Develop greener synthesis routes to improve yield and reduce waste.

  • Target Validation:

    • Conduct molecular docking studies to predict binding affinities for specific enzymes.

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